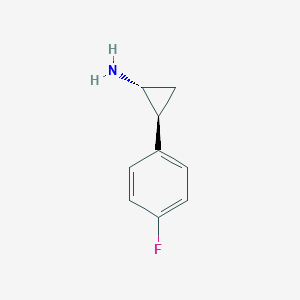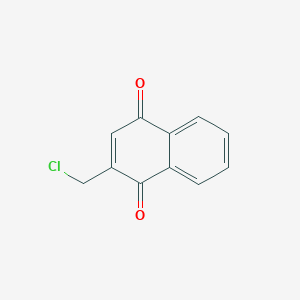
2-クロロメチル-1,4-ナフトキノン
概要
説明
2-Chloromethyl-1,4-naphthoquinone is a chemical compound derived from naphthalene. It is characterized by the presence of a chloromethyl group attached to the 1,4-naphthoquinone structure. This compound is known for its reactivity and has been studied for various applications in scientific research and industry.
科学的研究の応用
2-Chloromethyl-1,4-naphthoquinone has been widely used in scientific research due to its unique properties:
作用機序
Target of Action
2-Chloromethyl-1,4-naphthoquinone, also known as 2-(chloromethyl)naphthalene-1,4-dione, is a derivative of 1,4-naphthoquinone 1,4-naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .
Mode of Action
It’s known that 1,4-naphthoquinones can be reductively activated via the mitochondrial respiratory chain . This reduction leads to the generation of an alkylating species, which can interact with DNA, RNA, and proteins .
Biochemical Pathways
1,4-naphthoquinones are known to interact with various intracellular molecular targets and mechanisms . They can also be involved in the oxidative stress response, which can lead to various downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar naphthoquinones have been studied . These studies suggest that the pharmacokinetic properties of these compounds may influence their in vivo antimalarial activity .
Result of Action
1,4-naphthoquinones have been found to exhibit various biological properties, including cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective effects . They have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
準備方法
The synthesis of 2-Chloromethyl-1,4-naphthoquinone typically involves the chlorination of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative .
化学反応の分析
2-Chloromethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The quinone structure allows for redox reactions, where the compound can be reduced to the corresponding hydroquinone or oxidized to form higher oxidation state products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex ring structures.
類似化合物との比較
2-Chloromethyl-1,4-naphthoquinone can be compared with other naphthoquinone derivatives such as:
2-Methyl-1,4-naphthoquinone: Known for its use in vitamin K synthesis.
2-Hydroxy-1,4-naphthoquinone: Commonly found in natural dyes like henna.
2-Bromo-1,4-naphthoquinone: Exhibits strong antimicrobial activity.
The uniqueness of 2-Chloromethyl-1,4-naphthoquinone lies in its chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
特性
IUPAC Name |
2-(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNDBUOCWAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195642 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43027-41-4 | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043027414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the rationale behind synthesizing 2-chloromethyl-1,4-naphthoquinone derivatives as potential anticancer agents?
A1: The research paper focuses on a series of compounds designed as "bioreductive alkylating agents" []. While 2-chloromethyl-1,4-naphthoquinone itself is not specifically mentioned as active, the general mechanism likely involves these steps:
Q2: How does the structure of 2-chloromethyl-1,4-naphthoquinone relate to its potential antitumor activity?
A2: The paper highlights the structure-activity relationship (SAR) by comparing various naphthoquinone derivatives []. While 2-chloromethyl-1,4-naphthoquinone is mentioned as inactive, other substitutions on the naphthoquinone core showed significant differences in activity against Sarcoma 180 tumor cells. This suggests that:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



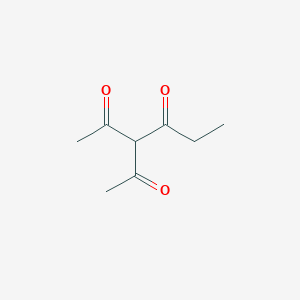
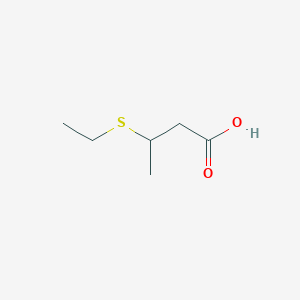
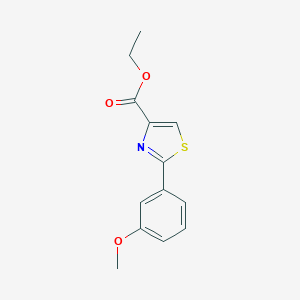
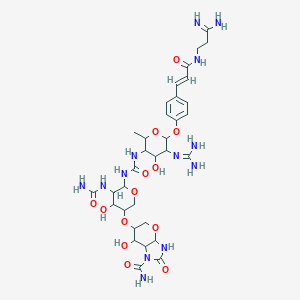
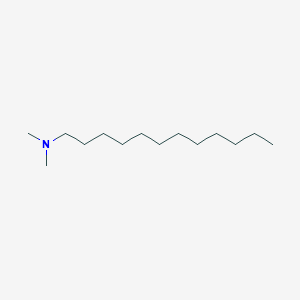
![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)

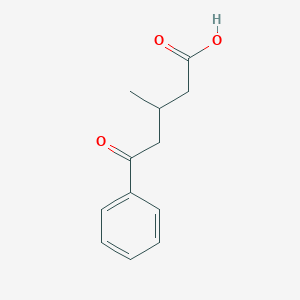
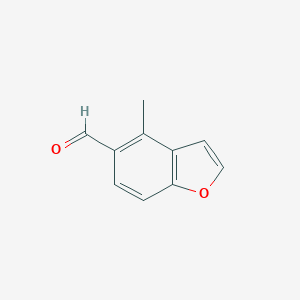
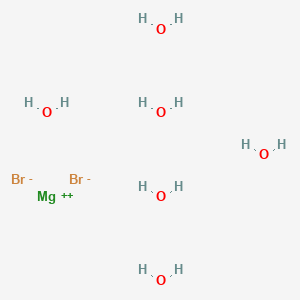
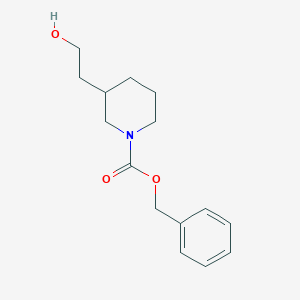
![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)
